molecular formula C8H11NO3 B3033340 1-Cyclopropyl-2-oxopyrrolidine-3-carboxylic acid CAS No. 1017472-80-8

1-Cyclopropyl-2-oxopyrrolidine-3-carboxylic acid

Cat. No. B3033340
CAS RN: 1017472-80-8
M. Wt: 169.18 g/mol
InChI Key: LHBAWQAZRPIKPC-UHFFFAOYSA-N
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Description

“1-Cyclopropyl-2-oxopyrrolidine-3-carboxylic acid” is a chemical compound with the molecular weight of 169.18 . It is a powder at room temperature .


Molecular Structure Analysis

The molecular structure of “1-Cyclopropyl-2-oxopyrrolidine-3-carboxylic acid” is represented by the InChI code: 1S/C8H11NO3/c10-7-6 (8 (11)12)3-4-9 (7)5-1-2-5/h5-6H,1-4H2, (H,11,12) .


Physical And Chemical Properties Analysis

“1-Cyclopropyl-2-oxopyrrolidine-3-carboxylic acid” is a powder at room temperature . It has a molecular weight of 169.18 .

Scientific Research Applications

Antibacterial and Antifungal Properties

1-Cyclopropyl-2-oxopyrrolidine-3-carboxylic acid exhibits antimicrobial activity against several pathogens. Research has focused on its effectiveness against strains such as:

Proline Derivatives and Drug Discovery

Pyrrolidine derivatives, including proline analogs, play a crucial role in drug discovery. Researchers have explored the synthesis and functionalization of pyrrolidine rings. 1-Cyclopropyl-2-oxopyrrolidine-3-carboxylic acid could serve as a versatile scaffold for novel drug candidates. Its unique structure may contribute to the development of proline-based drugs .

Organocatalytic Reactions

The compound’s synthetic versatility allows for the enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes. This method enables concise synthesis of highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids. Such reactions have implications in organic synthesis and medicinal chemistry .

properties

IUPAC Name

1-cyclopropyl-2-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c10-7-6(8(11)12)3-4-9(7)5-1-2-5/h5-6H,1-4H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHBAWQAZRPIKPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCC(C2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropyl-2-oxopyrrolidine-3-carboxylic acid

Synthesis routes and methods

Procedure details

This compound was prepared according to general method 1 starting from 6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione (0.250 g; 1.45 mmol) and cyclopropanamine (0.309 mL; 4.36 mmol) in ethanol (3 mL). 1-cyclopropyl-2-oxopyrrolidine-3-carboxylic acid 0.172 g (70%) was obtained as a white solid.
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.309 mL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclopropyl-2-oxopyrrolidine-3-carboxylic acid
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1-Cyclopropyl-2-oxopyrrolidine-3-carboxylic acid
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
1-Cyclopropyl-2-oxopyrrolidine-3-carboxylic acid

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